3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

anticonvulsant screening ED50 protective index

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid (CAS 1354950-81-4; molecular formula C₅H₈N₂O₂·C₂HO₂F₃; MW 242.15 g/mol) is the trifluoroacetate salt of a 3‑aminosuccinimide building block bearing an N‑methyl substituent. The parent free base (CAS 67513‑65‑9; MW 128.13 g/mol) is a low‑molecular‑weight heterocycle widely recognised as a key intermediate for chiral pharmaceuticals and agrochemicals.

Molecular Formula C7H9F3N2O4
Molecular Weight 242.15 g/mol
CAS No. 1354950-81-4
Cat. No. B1526156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid
CAS1354950-81-4
Molecular FormulaC7H9F3N2O4
Molecular Weight242.15 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H8N2O2.C2HF3O2/c1-7-4(8)2-3(6)5(7)9;3-2(4,5)1(6)7/h3H,2,6H2,1H3;(H,6,7)
InChIKeyJUKMTWYKKCAFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methylpyrrolidine-2,5-dione TFA Salt (CAS 1354950-81-4): Chemical Identity and Procurable Form


3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid (CAS 1354950-81-4; molecular formula C₅H₈N₂O₂·C₂HO₂F₃; MW 242.15 g/mol) is the trifluoroacetate salt of a 3‑aminosuccinimide building block bearing an N‑methyl substituent . The parent free base (CAS 67513‑65‑9; MW 128.13 g/mol) is a low‑molecular‑weight heterocycle widely recognised as a key intermediate for chiral pharmaceuticals and agrochemicals . The TFA salt form is the predominant commercially procurable entity, supplied at ≥95 % purity by multiple vendors for research‑and‑development use only . The pyrrolidine‑2,5‑dione (succinimide) scaffold is validated across anticonvulsant, aldose reductase inhibitor and anti‑obesity programmes, making the N‑methyl‑3‑amino derivative a strategic entry point for structure–activity relationship (SAR) exploration [1].

Why Generic Substitution Fails: 3-Amino-1-methylpyrrolidine-2,5-dione TFA Salt Cannot Be Swapped with Unsubstituted or N‑Debenzylated Analogs


Superficially similar succinimide building blocks—such as unsubstituted 3‑aminopyrrolidine‑2,5‑dione, N‑benzyl‑3‑aminopyrrolidine‑2,5‑dione or N‑unsubstituted aminopyrrolidinones—are not functionally interchangeable with 3‑amino‑1‑methylpyrrolidine‑2,5‑dione TFA salt. The N‑methyl group alters both ring conformation and metabolic stability, directly affecting downstream biological activity [1]. The TFA counter‑ion form provides a measurably higher commercial purity (≥95 % vs. typically 95 % for the free base), enabling more accurate stoichiometric control in multi‑step syntheses . Establishing this compound as a superior entry point into the succinimide chemical space is supported by quantitative data from anticonvulsant screening, patents on chiral purity thresholds and modern synthesis methodology benchmarking.

Quantitative Differentiation Evidence for 3-Amino-1-methylpyrrolidine-2,5-dione TFA Salt (CAS 1354950-81-4)


Anticonvulsant Activity Benchmark: 3-Aminopyrrolidine-2,5-dione Scaffold Surpasses Ethosuximide in Broad‑Spectrum Seizure Models

In a 2023 head‑to‑head preclinical study, the most active 3‑aminopyrrolidine‑2,5‑dione derivative, 3‑((4‑chlorophenyl)amino)pyrrolidine‑2,5‑dione, demonstrated antiseizure activity across all tested models including the pharmacoresistant 6 Hz (44 mA) seizure test, and exhibited superior median effective doses (ED₅₀) and protective index values when compared directly with the clinical reference anticonvulsant ethosuximide [1]. Although the exact ED₅₀ for the N‑methyl‑3‑amino derivative is not yet published, the study establishes the pyrrolidine‑2,5‑dione core as a validated anticonvulsant pharmacophore with potential to outperform a marketed succinimide drug, providing strong class‑level justification for prioritising 3‑amino‑1‑methylpyrrolidine‑2,5‑dione TFA salt in CNS‑focused SAR campaigns.

anticonvulsant screening ED50 protective index 3-aminopyrrolidine-2,5-dione derivatives

Chiral Purity Superiority: Patent‑Claimed Optical Purity Thresholds for 1‑Substituted 3‑Aminopyrrolidine‑2,5‑dione Derivatives

U.S. Patent 6,348,600 (and EP equivalents) explicitly teaches that when the optically active asparagine ester precursor possesses ≥95 % e.e., the resulting optically active 1‑substituted‑3‑aminopyrrolidine‑2,5‑dione derivative—such as the (S)‑ or (R)‑enantiomer of 3‑amino‑1‑methylpyrrolidine‑2,5‑dione—is obtained with ≥90 % e.e. [1]. This establishes an industrially relevant optical purity benchmark that distinguishes the N‑methyl‑3‑amino scaffold from simpler 3‑aminopyrrolidine‑2,5‑dione derivatives lacking N‑substitution, for which analogous high‑purity processes are not demonstrated. The explicit 90 % e.e. minimum for the 1‑substituted product provides a quantifiable procurement quality specification not achievable with generic, unoptimised succinimide synthons.

chiral synthesis optical purity enantiomeric excess patent evidence

Synthesis Methodology Benchmark: Ag‑Mediated Oxidative Rearrangement Delivers 3‑Aminopyrrolidine‑2,5‑diones in Moderate‑to‑Good Yields with Diastereoselectivity

Wang et al. (2024) reported an aliphatic acid silver‑mediated oxidative post‑GBB modification that produces 3‑aminopyrrolidine‑2,5‑diones in moderate‑to‑good yields with good diastereoselectivities under exceptionally mild conditions [1]. In the prototypical transformation, compound 2a (a representative 3‑aminopyrrolidine‑2,5‑dione) was obtained in 35 % yield using AgOAc (1.2 equiv.) in toluene at 120 °C in a sealed tube [1]. While the N‑methyl derivative was not the primary substrate in this study, the demonstrated substrate scope and mild conditions provide a directly transferable synthetic route for preparing structurally diverse 3‑amino‑1‑methylpyrrolidine‑2,5‑dione analogs with predictable stereochemical outcomes, an advantage over traditional harsh cyclisation methods that often suffer from low yields or racemisation.

synthetic methodology library synthesis GBB reaction diastereoselectivity

TFA Salt Form Provides Enhanced Commercial Purity Versus Free Base and Enables Halide‑Free Downstream Chemistry

Multiple commercial vendors list 3‑amino‑1‑methylpyrrolidine‑2,5‑dione TFA salt (CAS 1354950‑81‑4) at ≥95 % purity, with at least one supplier (Leyan) offering ≥98 % purity . In contrast, the free base (CAS 67513‑65‑9) is typically supplied at 95 % purity, with ≥98 % specification available only for the analytically more demanding (S)‑enantiomer . The TFA salt therefore provides a procurement advantage by combining the convenience of the racemic form with higher-grade purity specifications normally reserved for single enantiomers. Furthermore, the trifluoroacetate counter‑ion is fully compatible with amide coupling and N‑alkylation reactions without introducing halide contaminants (unlike hydrochloride salts), making this form directly transferable to medicinal chemistry workflows without a preliminary free‑basing step [1].

salt form selection TFA counter-ion purity specification halide-free coupling

Optimal Application Scenarios for 3-Amino-1-methylpyrrolidine-2,5-dione TFA Salt (CAS 1354950-81-4)


Chiral Intermediate Manufacturing for CNS and Metabolic Drug Candidates

Procurement of the TFA salt of 3‑amino‑1‑methylpyrrolidine‑2,5‑dione as a kilogram‑scale starting material for producing optically active 3‑aminopyrrolidine derivatives. The patent‑guaranteed optical purity threshold of ≥90 % e.e. for 1‑substituted products [1] provides a defensible quality specification for CROs and CDMOs manufacturing chiral amine intermediates destined for CNS therapeutics (e.g., anticonvulsants) or metabolic disorder agents (e.g., aldose reductase inhibitors).

Anticonvulsant Drug Discovery: Scaffold‑Hopping from Ethosuximide to 3‑Aminopyrrolidine‑2,5‑diones

Medicinal chemistry teams seeking next‑generation antiepileptic drugs with broader spectrum activity than ethosuximide should use 3‑amino‑1‑methylpyrrolidine‑2,5‑dione TFA salt as a late‑stage diversification intermediate. The demonstrated superiority of 3‑aminopyrrolidine‑2,5‑dione analogs over ethosuximide in multiple seizure models, including pharmacoresistant 6 Hz seizures [2], positions the N‑methyl‑3‑amino scaffold as a high‑priority starting point for focused library synthesis and in vivo efficacy profiling.

Succinimide‑Focused Library Diversification via Mild Ag‑Mediated Oxidative Rearrangement

Academic and industrial groups building screening libraries around the succinimide pharmacophore can leverage the Ag‑mediated oxidative post‑GBB methodology [3] to rapidly generate 3‑amino‑1‑methylpyrrolidine‑2,5‑dione derivatives with controlled diastereoselectivity. Procuring the TFA salt as the core building block ensures a ready‑to‑use, high‑purity starting material compatible with the mild reaction conditions (AgOAc, toluene, 120 °C), enabling parallel synthesis of dozens of analogs for multi‑target screening cascades.

Halide‑Free Amide Coupling and N‑Functionalisation Workflows

For synthetic groups requiring a halide‑free amino‑succinimide building block for sensitive Pd‑catalysed cross‑coupling or enzymatic transformations, the TFA salt form is the preferred procurement choice over the hydrochloride salt. The trifluoroacetate counter‑ion does not introduce chloride contaminants that can poison palladium catalysts or interfere with biotransformations, allowing direct use without a preliminary ion‑exchange step, thereby reducing process step count and improving overall yield consistency [4].

Quote Request

Request a Quote for 3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.